molecular formula C18H19F2NO2 B11201779 1-(3,4-Difluorophenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Difluorophenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11201779
M. Wt: 319.3 g/mol
InChI Key: UDCZEDUWHLWAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorophenyl group, an ethoxy group, and a methoxy group attached to the tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline core.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a difluorophenyl halide as the reagent.

    Ethoxy and Methoxy Group Addition: The ethoxy and methoxy groups are added through etherification reactions, using ethyl and methyl alcohols, respectively, under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrahydroisoquinoline derivatives.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    1-(3,4-Difluorophenyl)-6-ethoxy-1,2,3,4-tetrahydroisoquinoline:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19F2NO2

Molecular Weight

319.3 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-6-ethoxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C18H19F2NO2/c1-3-23-17-9-11-6-7-21-18(13(11)10-16(17)22-2)12-4-5-14(19)15(20)8-12/h4-5,8-10,18,21H,3,6-7H2,1-2H3

InChI Key

UDCZEDUWHLWAPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.